An In-depth Technical Guide to N-tert-Butyldiethanolamine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to N-tert-Butyldiethanolamine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of N-tert-Butyldiethanolamine (CAS No. 2160-93-2). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who are interested in the application and further study of this versatile tertiary amine.
Chemical Properties and Structure
N-tert-Butyldiethanolamine, also known as N,N-Bis(2-hydroxyethyl)-tert-butylamine, is a tertiary amine characterized by a bulky tert-butyl group and two hydroxyethyl chains attached to the nitrogen atom. This unique structure imparts a combination of steric hindrance and functionality that makes it a valuable intermediate in various chemical syntheses.[1][2]
The key physicochemical properties of N-tert-Butyldiethanolamine are summarized in the table below, providing a quick reference for laboratory and industrial applications.
| Property | Value | References |
| Molecular Formula | C₈H₁₉NO₂ | [3] |
| Molecular Weight | 161.24 g/mol | [3][4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 40-45 °C | [4] |
| Boiling Point | 136-139 °C at 12 mmHg | [4] |
| Density | 0.983 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.4666 | [4] |
| Solubility | Soluble in water and common organic solvents | [2] |
| pKa | 14.42 ± 0.10 (Predicted) | [5] |
The structural identifiers for N-tert-Butyldiethanolamine are crucial for its unambiguous identification in chemical databases and literature.
| Identifier | Value | References |
| IUPAC Name | 2-[tert-butyl(2-hydroxyethyl)amino]ethan-1-ol | |
| SMILES | CC(C)(C)N(CCO)CCO | |
| InChI | InChI=1S/C8H19NO2/c1-8(2,3)9(4-6-10)5-7-11/h10-11H,4-7H2,1-3H3 | |
| CAS Number | 2160-93-2 | [3] |
Synthesis and Reactivity
The primary industrial synthesis of N-tert-Butyldiethanolamine involves the reaction of tert-butylamine with ethylene oxide.[1] A detailed experimental protocol based on a patented method is provided below.
Experimental Protocol: Synthesis of N-tert-Butyldiethanolamine [1]
-
Reactor Preparation: A suitable reactor is charged with a catalyst, and the internal atmosphere is rendered inert by purging with nitrogen. The reactor is then evacuated to a pressure between -0.1 MPa and -0.03 MPa.
-
Addition of Reactant: A metered amount of tert-butylamine is introduced into the reactor.
-
Reaction Conditions: The temperature within the reactor is raised to a range of 50-160 °C.
-
Ethylene Oxide Addition: Metered ethylene oxide is slowly added to the reactor, ensuring the temperature is maintained between 50 °C and 160 °C and the pressure is kept between 0 and 0.8 MPa. The addition is continued until the reaction is complete.
-
Post-treatment and Purification: The resulting mixture containing N-tert-Butyldiethanolamine undergoes post-treatment, which may include filtration and degassing, followed by purification, typically through distillation, to yield the final product.
Caption: A flowchart illustrating the key stages in the synthesis of N-tert-Butyldiethanolamine.
The chemical reactivity of N-tert-Butyldiethanolamine is dictated by its tertiary amine and two primary alcohol functional groups.
-
Tertiary Amine: The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base. It can participate in reactions such as alkylation and acylation.[6] The bulky tert-butyl group provides steric hindrance, which can influence its reactivity compared to less hindered tertiary amines.
-
Hydroxyl Groups: The two primary hydroxyl groups can undergo typical alcohol reactions, including esterification, etherification, and oxidation. This dual functionality is key to its use as a building block in polymer chemistry, particularly in the synthesis of polyurethanes where it acts as a chain extender.[7]
-
Coordination Chemistry: N-tert-Butyldiethanolamine can act as a ligand, coordinating with metal ions through its nitrogen and oxygen atoms to form complex structures. It has been used in the synthesis of heterometallic complexes.[8]
Experimental Protocols for Characterization
Accurate characterization of N-tert-Butyldiethanolamine is essential for quality control and research purposes. The following sections provide generalized experimental protocols for its analysis using common spectroscopic and chromatographic techniques.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of N-tert-Butyldiethanolamine for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube, ensuring no solid particles are present.[9]
-
-
¹H NMR Data Acquisition (Representative Parameters for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR Data Acquisition (Representative Parameters for a 100 MHz spectrometer):
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-100 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid N-tert-Butyldiethanolamine directly onto the ATR crystal to ensure full coverage of the crystal surface.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Due to the polar nature of the hydroxyl groups, derivatization is often employed to improve the chromatographic behavior of ethanolamines. The following is an adaptable protocol based on methods for similar compounds.[10][11]
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization:
-
Dissolve a known amount of N-tert-Butyldiethanolamine in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat the mixture (e.g., at 60-70 °C for 30 minutes) to form the trimethylsilyl (TMS) derivatives of the hydroxyl groups.
-
-
GC-MS Parameters (Representative):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized N-tert-Butyldiethanolamine based on its retention time.
-
Confirm the identity by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Applications in Research and Drug Development
N-tert-Butyldiethanolamine serves as a crucial building block in organic synthesis, with notable applications in the pharmaceutical and polymer industries.
-
Pharmaceutical Intermediate: Its structure is strategically utilized in the synthesis of complex molecules for the development of new drug candidates.[2]
-
Polyurethane Synthesis: It functions as a chain extender in the production of polyurethanes, where the tertiary amine group can be protonated to enhance the dyeability of the resulting polymer fibers.[7]
-
Coordination Chemistry: As a ligand, it is used to synthesize coordination compounds with interesting magnetic and structural properties.[8]
Biological Activity and Potential Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed biological activities and signaling pathways of N-tert-Butyldiethanolamine.
It has been reported to have genotoxic potential at high concentrations (>1 mM).[4] However, the precise mechanism of this genotoxicity has not been elucidated.
In general, some tertiary amines can undergo metabolic activation in the body, primarily by cytochrome P450 enzymes. This can lead to the formation of reactive intermediates, such as iminium ions, which have the potential to interact with cellular macromolecules, including DNA, possibly leading to genotoxicity.[12][13] The metabolic fate of a specific tertiary amine is highly dependent on its structure.
Caption: A generalized diagram illustrating the potential metabolic activation of tertiary amines, which may lead to the formation of reactive intermediates. This is not a specific pathway for N-tert-Butyldiethanolamine.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a safety data sheet (SDS). Users should consult the appropriate SDS and take all necessary safety precautions when handling N-tert-Butyldiethanolamine. The experimental protocols provided are generalized and may require optimization for specific instruments and applications.
References
- 1. CN103373930A - Synthetic method of N-tert-butyl diethanolamine - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. amines.com [amines.com]
- 4. N-tert-Butyldiethanolamine | 2160-93-2 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. The metabolism of tertiary amines | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 12. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The metabolism of alicyclic amines to reactive iminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
